

Application Notes and Protocols for LaNiO₃ Powder Synthesis via Co-precipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum nickelate (LaNiO₃) is a perovskite-type oxide that has garnered significant interest for a variety of applications, including catalysis, electrode materials for supercapacitors and fuel cells, and sensors.[1][2][3] Its unique electronic and catalytic properties are highly dependent on its phase purity, particle size, and surface area. The co-precipitation method is a widely employed technique for synthesizing LaNiO₃ powder due to its relative simplicity, low cost, and ability to produce homogeneous, fine powders at lower calcination temperatures compared to conventional solid-state reaction methods.[4][5]

This document provides a detailed protocol for the synthesis of LaNiO₃ powder using the co-precipitation method. It includes information on the necessary reagents and equipment, a step-by-step experimental procedure, and characterization techniques.

Experimental Protocols

1. Materials and Reagents

- Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (analytical grade)
- Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (analytical grade)

- Sodium carbonate (Na₂CO₃) or Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (precipitating agent)
- Deionized water
- Ethanol

2. Equipment

- Beakers and graduated cylinders
- Magnetic stirrer with heating plate
- pH meter
- Buchner funnel and filter paper
- Drying oven
- Muffle furnace
- Mortar and pestle

3. Synthesis Procedure

The co-precipitation method for LaNiO₃ synthesis involves three main stages: preparation of the precursor solution, precipitation of the metal hydroxides/carbonates, and calcination of the precipitate to form the perovskite phase.

Step 1: Precursor Solution Preparation

- Prepare an aqueous solution of lanthanum nitrate and nickel nitrate. In a typical procedure, equimolar amounts of La(NO₃)₃·6H₂O and Ni(NO₃)₂·6H₂O are dissolved in deionized water.^[6] For example, a 1M solution can be prepared.^[7]
- Stir the solution continuously using a magnetic stirrer until the salts are completely dissolved, resulting in a clear green solution.

Step 2: Co-precipitation

- Prepare a solution of the precipitating agent. The choice of precipitating agent can influence the characteristics of the final product. Common choices include sodium carbonate (Na_2CO_3), potassium hydroxide (KOH), or a mixture of K_2CO_3 and NaOH .^{[4][6][7]}
- Slowly add the precipitating agent solution dropwise to the precursor solution while stirring vigorously.^[6] The addition of the precipitating agent will cause the pH of the solution to increase, leading to the simultaneous precipitation of lanthanum and nickel hydroxides or carbonates.
- Monitor the pH of the solution. For complete precipitation, the final pH should be alkaline, typically around 13 or higher when using a strong base like KOH .^[4]
- Continue stirring the resulting slurry for a few hours (e.g., 3 hours) to ensure homogeneous precipitation and aging of the precipitate.^[7]

Step 3: Washing and Drying

- Separate the precipitate from the solution by filtration using a Buchner funnel.
- Wash the precipitate several times with deionized water to remove any residual ions. Subsequently, wash with ethanol to facilitate drying.^[7]
- Dry the washed precipitate in an oven at a temperature around 60-120°C for 6 to 20 hours to remove the water and ethanol.^{[6][7]} The result is a light green powder.^[7]

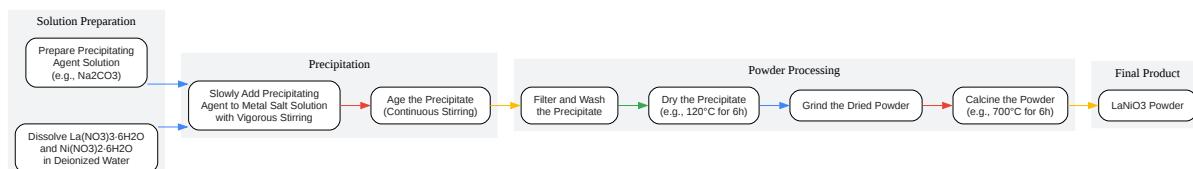
Step 4: Calcination

- Grind the dried powder using a mortar and pestle to ensure fine and uniform particles.
- Place the powder in a crucible and calcine it in a muffle furnace. The calcination temperature and duration are critical parameters that determine the formation of the pure LaNiO_3 perovskite phase.
- The calcination is often performed in a temperature range of 600°C to 900°C for 2 to 10 hours.^{[7][8]} Some protocols may involve a pre-heating step at a lower temperature (e.g.,

550°C for 3 hours) before the final calcination.[6]

Characterization

The synthesized LaNiO₃ powder should be characterized to confirm its phase purity, crystal structure, morphology, and other properties. Common characterization techniques include:


- X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized powder. The diffraction peaks should correspond to the rhombohedral perovskite structure of LaNiO₃.[7]
- Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the LaNiO₃ powder.
- Thermogravimetric and Differential Thermal Analysis (TGA/DTA): To determine the thermal decomposition behavior of the precursor and the appropriate calcination temperature.[6]
- Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.

Data Presentation

The following table summarizes the quantitative data from various studies on the co-precipitation synthesis of LaNiO₃.

Precurs or Salts	Precipit ating Agent	Precurs or Concent ration	Final pH	Drying Conditio ns	Calcinat ion Temper ature	Calcinat ion Time (h)	Resultin g Phase
La(NO ₃) ₃ ·6H ₂ O, Ni(NO ₃) ₂ ·6H ₂ O ^[6]	Na ₂ CO ₃	Equimolar	-	60°C for 20 h	800 - 900	5 - 15	LaNiO ₃
La(NO ₃) ₃ , Ni(NO ₃) ₂ ^[4]	KOH	-	≥ 13	-	-	-	LaNiO ₃ with NiO phase
La(NO ₃) ₃ ·6H ₂ O, Ni(NO ₃) ₂ ·6H ₂ O ^[7]	K ₂ CO ₃ and NaOH	1M	-	120°C for 6 h	600 - 900	6	LaNiO ₃

Mandatory Visualization

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of LaNiO₃ powder via the co-precipitation method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scite.ai [scite.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for LaNiO₃ Powder Synthesis via Co-precipitation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13748301#co-precipitation-method-for-lanio3-powder-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com